1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide
Vue d'ensemble
Description
MK-8033 est un inhibiteur double de c-Met et de Ron kinases, actif par voie orale et compétitif avec l'ATP. Il présente une liaison préférentielle à la conformation de la kinase activée. Voici quelques points clés concernant MK-8033 :
Structure chimique : MK-8033 a le numéro CAS 1001917-37-8.
Activité : Il inhibe à la fois les kinases c-Met et Ron avec une puissance impressionnante (IC50 < 1 nM pour c-Met et 7 nM pour Ron).
Contexte de recherche : MK-8033 est pertinent dans la recherche sur le cancer, notamment le cancer du sein, le cancer de la vessie et les cancers bronchiques non à petites cellules (CBNPC)
Mécanisme D'action
Target of Action
MK-8033 is a highly specific dual inhibitor of c-Met and Ron kinases . These kinases are frequently activated in various cancers and have been implicated in tumor formation, progression, metastasis, angiogenesis, and resistance to multiple therapies .
Mode of Action
MK-8033 is an ATP-competitive inhibitor that binds preferentially to the activated conformation of c-Met and Ron . It potently inhibits the kinase activity
Analyse Biochimique
Biochemical Properties
MK-8033 functions as an ATP-competitive inhibitor of the c-Met and Ron kinases. It binds preferentially to the activated conformation of these kinases, inhibiting their activity. The compound has been shown to inhibit the kinase activity of c-Met with an IC50 of 1.3 nM and Ron with an IC50 of 14 nM . MK-8033 interacts with various biomolecules, including cytochrome P450 3A4, where it displays 31% inhibition at a concentration of 10 μM .
Cellular Effects
MK-8033 has significant effects on various cell types and cellular processes. In c-Met dependent gastric cancer cell lines, MK-8033 inhibits the phosphorylation of tyrosine 1349 of c-Met, leading to reduced cell proliferation and modest induction of apoptosis . Additionally, MK-8033 reduces the phosphorylation of extracellular signal-regulated kinase and protein kinase B in EBC-1 and H1993 cells, which are high c-Met-expressing cell lines .
Molecular Mechanism
The molecular mechanism of MK-8033 involves its binding to the ATP-binding site of c-Met and Ron kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase and protein kinase B, which are crucial for cell proliferation and survival . MK-8033 also sensitizes high c-Met-expressing cells to radiation, enhancing the levels of gamma-H2Ax and decreasing DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MK-8033 have been observed to change over time. The compound exhibits moderate clearance with a half-life of 0.8 hours in rats and 3.1 hours in dogs . Long-term exposure to MK-8033 results in reduced cell proliferation and modest induction of apoptosis in uveal melanoma cells with G-alpha protein mutations .
Dosage Effects in Animal Models
The effects of MK-8033 vary with different dosages in animal models. In gastric tumor xenografts with c-Met amplification, oral administration of MK-8033 at doses ranging from 3 to 100 mg/kg twice daily for 21 days inhibits tumor growth . The compound is well-tolerated at these doses, with no significant toxic or adverse effects observed .
Metabolic Pathways
MK-8033 is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. It inhibits cytochrome P450 3A4 activity, which may affect the metabolism of other drugs metabolized by this enzyme
Transport and Distribution
MK-8033 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s preferential binding to the activated conformation of c-Met and Ron kinases suggests that it may accumulate in cells with high levels of these activated kinases .
Subcellular Localization
The subcellular localization of MK-8033 is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is directed to compartments where c-Met and Ron kinases are active, such as the plasma membrane and cytoplasm . This localization is crucial for its inhibitory effects on kinase activity and downstream signaling pathways.
Analyse Des Réactions Chimiques
MK-8033 subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions restent non divulgués. Les principaux produits formés à partir de ces réactions dépendraient de la voie de synthèse spécifique.
4. Applications de la recherche scientifique
MK-8033 trouve des applications dans plusieurs domaines scientifiques :
Recherche sur le cancer : Il est étudié dans le cancer du sein, le cancer de la vessie et les CBNPC.
Médecine : Applications thérapeutiques potentielles en raison de son inhibition double des kinases c-Met et Ron.
5. Mécanisme d'action
Le mécanisme d'action du composé implique la liaison à la conformation de la kinase activée. Il affecte les cibles moléculaires et les voies liées à la signalisation de c-Met et de Ron.
Applications De Recherche Scientifique
MK-8033 finds applications across multiple scientific domains:
Cancer Research: It’s investigated in breast cancer, bladder cancer, and NSCLCs.
Medicine: Potential therapeutic applications due to its dual inhibition of c-Met and Ron kinases.
Comparaison Avec Des Composés Similaires
Bien que les comparaisons détaillées soient rares, l'unicité de MK-8033 réside dans son inhibition double de c-Met et de Ron. Les composés similaires peuvent inclure d'autres inhibiteurs de kinases, mais aucun n'a exactement le même profil.
N'oubliez pas que MK-8033 est un candidat prometteur pour des recherches plus approfondies, en particulier dans le contexte du traitement du cancer et des thérapies ciblant les kinases.
Méthodes De Préparation
Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielle de MK-8033 ne sont pas facilement disponibles dans la littérature. Il est synthétisé comme un inhibiteur compétitif de l'ATP ciblant c-Met et Ron.
Propriétés
IUPAC Name |
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFTOSOFDEKTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143002 | |
Record name | MK-8033 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001917-37-8 | |
Record name | MK-8033 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-8033 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-8033 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.